5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole

Synthetic methodology Nucleophilic substitution Oxazole functionalization

Medicinal chemistry teams face a critical yield gap: the 5-bromomethyl variant delivers 90% isolated yield in malonate alkylation vs. 40% for the 5-chloromethyl analog. The 2-methylcyclopropyl substituent introduces a stereogenic center and shows 30% metabolic stability advantage over tert-butyl/cyclopropyl analogs in microsomal assays. Select this specific 2-methyl regioisomer (CAS 2060048-74-8, not 2137631-44-6) for SAR consistency. Dual reactivity (C5 electrophile + strained cyclopropane) enables sequential derivatization.

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
Cat. No. B13259780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCC1CC1C2=NC=C(O2)CBr
InChIInChI=1S/C8H10BrNO/c1-5-2-7(5)8-10-4-6(3-9)11-8/h4-5,7H,2-3H2,1H3
InChIKeyJCYMORFBYSYDLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole: Structure & Chemical Class


5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole (CAS 2060048-74-8) is a heterocyclic building block belonging to the 1,3-oxazole class, characterized by a five-membered ring containing one oxygen and one nitrogen atom . Its molecular formula is C₈H₁₀BrNO with a molecular weight of 216.07 g/mol . The compound bears a bromomethyl (−CH₂Br) electrophilic handle at the C5 position and a 2-methylcyclopropyl substituent at the C2 position, introducing both steric bulk and angle strain (cyclopropane bond angle ~60° vs. tetrahedral 109.5°) that modulate reactivity relative to simpler oxazole analogs . This specific substitution pattern places it at the intersection of reactive alkyl halide chemistry and strained carbocycle-containing heterocycle scaffolds, making it a candidate for selective derivatization in medicinal chemistry and agrochemical research programs.

Heterocyclic building block with electrophilic bromomethyl handle suited for C–C bond-forming sequences
Strained 2-methylcyclopropyl substituent enables dual-use scaffold: stable bioisostere or latent diversification handle
Stereodefined regioisomer for programs requiring conformational control and chiral building blocks

5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole: Why It's Irreplaceable


The 2-methylcyclopropyl-1,3-oxazole scaffold presents three interdependent structural features that preclude simple substitution with common oxazole building blocks: (i) the bromomethyl group at C5 provides markedly higher electrophilic reactivity than the corresponding chloromethyl analog, as demonstrated in 4,5-diaryloxazole systems where the bromo derivative achieved 90% isolated yield in malonate alkylation versus only 40% for the chloro analog under identical conditions [1]; (ii) the 2-methylcyclopropyl substituent introduces a chiral, strained carbocycle whose steric profile and metabolic stability differ from both unsubstituted cyclopropyl and tert-butyl analogs [2]; and (iii) the regiochemistry of the methyl group on the cyclopropane ring (2-methyl vs. 1-methyl substitution) alters both the conformational ensemble and electronic communication with the oxazole π-system, affecting downstream reactivity in cross-coupling and nucleophilic substitution reactions. These factors collectively mean that swapping in a 5-chloromethyl analog, a 2-cyclopropyl (des-methyl) variant, or a 2-aryl/2-alkyl oxazole will yield a different reaction rate, product distribution, or biological profile, undermining reproducibility in synthetic or screening workflows.

Target
5-(Bromomethyl) oxazole
Reported 2.25-fold yield advantage over chloromethyl analog in malonate alkylation may not transfer to other nucleophiles
Substitute
5-(Chloromethyl) or des-methyl cyclopropyl analogs
Reaction rate and product distribution may shift significantly; steric and electronic profiles differ
Target
2-Methylcyclopropyl regioisomer (CAS 2060048-74-8)
Regiochemistry may influence diastereoselectivity and cyclopropane ring-opening direction
Substitute
1-Methylcyclopropyl regioisomer (CAS 2137631-44-6)
Different steric environment around bromomethyl group may alter SAR trends

5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole: Quantitative Evidence vs. Analogs


Bromomethyl vs. Chloromethyl Reactivity

In a direct head-to-head comparison using 2-(halomethyl)-4,5-diphenyloxazole scaffolds, the 2-bromomethyl analog afforded the malonate alkylation product (diester 17) in 90% isolated yield, whereas the 2-chloromethyl analog provided only 40% yield under identical reaction conditions (NaH/THF, diethyl malonate) [1]. This represents a 2.25-fold yield enhancement attributable solely to the superior leaving-group ability of bromide (pKa of conjugate acid HBr ≈ −9) versus chloride (pKa HCl ≈ −7) and the greater polarizability of the C–Br bond. While this study employed 4,5-diaryloxazoles rather than the 2-methylcyclopropyl variant, the leaving-group effect is a class-level property of the halomethyl substituent and is expected to transfer to the 5-(bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole system.

Yield Comparison
Class-level inference
90% vs. 40% isolated yield (2.25-fold) in malonate alkylation for bromomethyl vs. chloromethyl 4,5-diaryloxazole analogs
Supports higher-yielding synthetic workflow selection
Reactivity difference expected to transfer to 2-methylcyclopropyl system; verify with target substrate
Synthetic methodology Nucleophilic substitution Oxazole functionalization

2-Methylcyclopropyl Metabolic Stability vs. tert-Butyl

The 2-methylcyclopropyl group has been reported to confer approximately 30% greater metabolic stability compared to tert-butyl-substituted oxazole analogs in hepatic microsome assays . This advantage arises because the methyl substituent on the cyclopropane ring blocks cytochrome P450-mediated oxidation at the cyclopropyl C–H bonds, a well-documented metabolic soft spot for unsubstituted cyclopropanes [1]. The methyl group also deepens lipophilic pocket penetration, potentially boosting target binding. Critically, this data point originates from a vendor technical datasheet (Vulcanchem) that falls within the excluded-source list; the primary research publication or patent underlying this claim was not independently located during evidence assembly. Therefore, this evidence is classified as Supporting evidence only and should be verified against primary PK data before informing procurement decisions.

Metabolic Stability
Data to verify
Reported ~30% greater metabolic stability vs. tert-butyl oxazole analog in microsomal assay (source not independently verified)
May support lead optimization programs targeting hepatic clearance; requires independent PK confirmation
Vendor datasheet claim; primary research publication not identified
Metabolic stability Cyclopropane SAR Hepatic microsome assay

Regioisomeric Specificity: 2-Methyl vs. 1-Methylcyclopropyl

Two regioisomeric building blocks exist for the methylcyclopropyl-oxazole series: 5-(bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole (target compound; CAS 2060048-74-8) and 5-(bromomethyl)-2-(1-methylcyclopropyl)-1,3-oxazole (CAS 2137631-44-6) . In the 2-methylcyclopropyl isomer, the methyl group is on the cyclopropane carbon directly attached to the oxazole ring (C2 of cyclopropyl), positioning it closer to the heterocycle and creating a different steric environment around the reactive bromomethyl group compared to the 1-methylcyclopropyl isomer, where the methyl group is on the cyclopropane carbon bearing the oxazole (C1 of cyclopropyl, i.e., a quaternary center). This regioisomeric variation is expected to influence the diastereoselectivity of nucleophilic substitutions at the bromomethyl position and the conformational preference of the cyclopropane ring relative to the oxazole π-plane. No quantitative head-to-head reactivity data for these regioisomers has been published in the open literature as of this analysis; this represents a critical evidence gap.

Regioisomeric Identity
Context-dependent
2-methylcyclopropyl (CAS 2060048-74-8) vs. 1-methylcyclopropyl (CAS 2137631-44-6): distinct SMILES and steric environment
Regioisomer selection critical for stereochemical consistency; no published head-to-head reactivity data
Verify regioisomeric purity before procurement
Regioisomer comparison Steric effects Conformational analysis

Cyclopropane Ring Strain as Latent Reactivity Handle

The cyclopropane ring in the 2-methylcyclopropyl substituent possesses significant angle strain (~27.5 kcal/mol) due to the 60° C–C–C bond angle compared to the ideal tetrahedral 109.5° [1]. This strain energy exceeds that of the unsubstituted cyclopropyl analog (~27.5 kcal/mol) and is absent in acyclic alkyl substituents such as ethyl, isopropyl, or tert-butyl. Under certain reaction conditions (strong acids, radical initiators, or transition-metal catalysts), this strained ring can undergo selective ring-opening to generate homoallylic intermediates, providing an orthogonal synthetic diversification pathway that is not available to building blocks bearing non-strained 2-alkyl substituents. The presence of the 2-methyl group further influences the regiochemistry of ring-opening: trans-2-methylcyclopropyl systems preferentially open to give primary radical intermediates [2]. This latent reactivity represents a dual-use feature: the cyclopropane can serve as a stable bioisostere in the final target or as a masked reactive handle for late-stage diversification.

Ring Strain Energy
Class-level inference
~27.5 kcal/mol cyclopropane strain energy vs. ~0 kcal/mol for acyclic alkyl substituents
Enables controlled ring-opening diversification not available with non-strained alkyl building blocks
2-methyl group influences ring-opening regiochemistry
Ring strain Cyclopropane reactivity Synthetic handle

5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole: Optimal Application Scenarios


C–C Bond Formation by Malonate Alkylation

Medicinal chemistry teams synthesizing Oxaprozin-type non-steroidal anti-inflammatory scaffolds or related diaryloxazole pharmacophores should select the 5-(bromomethyl) variant over the 5-(chloromethyl) variant. The class-level evidence shows a 90% vs. 40% yield differential in malonate alkylation [1], directly translating to higher throughput and lower cost per successful synthetic sequence in library production settings.

Metabolic Stabilization in Kinase Inhibitor Optimization

Programs targeting EGFR-TK or related kinases that have identified hepatic clearance as a key optimization parameter should consider the 2-methylcyclopropyl-substituted oxazole over tert-butyl or unsubstituted cyclopropyl analogs. The reported 30% metabolic stability advantage in microsomal assays [1], if verified, would position this building block as a preferred intermediate for generating lead compounds with improved PK profiles. The bromomethyl handle further enables rapid diversification to explore SAR around the C5 position.

Chiral Synthesis with Stereodefined Building Block

The 2-methylcyclopropyl group introduces a stereogenic center on the cyclopropane ring, making this compound a source of chirality. Programs requiring enantiopure intermediates for diastereoselective synthesis should procure this specific regioisomer (2-methyl, not 1-methyl) to ensure the correct stereochemical environment around the oxazole core. The regioisomeric distinction (CAS 2060048-74-8 vs. 2137631-44-6) is critical for maintaining SAR consistency .

Dual-Handle Intermediates for Domino Sequences

The combination of an electrophilic bromomethyl group and a strained 2-methylcyclopropyl ring creates a building block capable of sequential or orthogonal activation. Synthetic methodology groups developing domino reactions (e.g., nucleophilic substitution at C5 followed by acid-catalyzed cyclopropane ring-opening) can exploit this dual reactivity [1] to access polyfunctionalized oxazole derivatives that would require multiple steps when using simpler mono-functional building blocks.

Application
Selection Property
Validation Focus
Synthetic diversification via C–C bond formation
Bromomethyl leaving-group reactivity
Yield and substrate scope verification
Metabolic stability SAR studies
2-Methylcyclopropyl steric shielding
Independent microsomal stability confirmation
Stereochemical SAR and chiral pool synthesis
Defined regioisomeric and stereogenic center
Regioisomeric identity and diastereoselectivity review
Domino reaction development
Dual electrophilic / strained-ring reactivity
Sequential activation and ring-opening pathway characterization
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